Ogerin is a small molecule positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as ovarian cancer G protein-coupled receptor 1 (OGR1) [, , , , ]. As a PAM, Ogerin binds to a site on GPR68 distinct from the endogenous ligand binding site, enhancing the receptor's response to its natural ligand, protons [, ]. This makes Ogerin a valuable tool for studying the physiological and pathophysiological roles of GPR68 in various biological processes.
Ogerin is a chemical compound identified as a positive allosteric modulator of the G protein-coupled receptor 68 (GPR68). This compound plays a significant role in modulating cellular responses to various stimuli, particularly in the context of physiological and pathophysiological processes. Ogerin's structure and functionality have garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
The synthesis of Ogerin involves multiple steps that include the creation of various intermediates through established organic chemistry techniques. Key methods used in the synthesis include:
The synthetic pathway for Ogerin includes several key intermediates and reaction conditions that optimize yield and purity. For instance, specific reaction times and temperatures are maintained to ensure successful coupling reactions, while purification techniques such as chromatography are employed to isolate the final product.
The molecular structure of Ogerin features an aminotriazine core with additional functional groups that contribute to its interaction with GPR68. The structural formula can be represented as follows:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) have been used to confirm the identity and purity of Ogerin. These techniques provide detailed information regarding the molecular framework, including connectivity and stereochemistry .
Ogerin undergoes various chemical reactions that are critical for its biological function:
The binding affinity of Ogerin for GPR68 has been quantitatively assessed using assays such as competitive binding studies, which measure how effectively Ogerin can displace known ligands from the receptor .
Ogerin functions by binding to an allosteric site on GPR68, which results in a conformational change that enhances receptor activation in response to endogenous ligands. This mechanism allows for greater control over cellular signaling pathways associated with GPR68.
Experimental data demonstrate that Ogerin increases intracellular signaling cascades involving cyclic adenosine monophosphate (cAMP), which is crucial for various cellular processes including migration and proliferation .
Relevant data regarding these properties can be found in detailed characterization studies conducted during its synthesis .
Ogerin has notable applications in scientific research, particularly in pharmacology and biochemistry:
Ogerin emerged from a virtual screen of ≈3.1 million compounds targeting GPR68, an orphan GPCR prioritized by the NIH's Illuminating the Druggable Genome program [1] [3]. Initial characterization confirmed its classification as a positive allosteric modulator based on its ability to potentiate proton-induced Gs-cAMP signaling without intrinsic agonist activity [3] [6]. Key pharmacological features include:
Table 1: Key Pharmacological Parameters of Ogerin
Parameter | Value | Assay System |
---|---|---|
GPR68 pEC₅₀ | 6.83 | GloSensor cAMP (HEK293T cells) |
log(α) | 0.60 ± 0.10 | Allosteric operational model |
log(β) | 0.36 ± 0.07 | Allosteric operational model |
log(αβ/KB) | 5.31 ± 0.05 | Characteristic allosteric index |
A2A Ki | 220 nM | Radioligand binding |
5-HT2B Ki | 736 nM | Radioligand binding |
Comprehensive structure-activity relationship (SAR) studies on the Ogerin scaffold identified MS48107 (compound 71) with 33-fold increased allosteric potency (log(αβ/KB) = 6.67 vs 5.31) and improved bioavailability [1] [3]. Modifications enhancing activity included:
GPR68 activation relies on extracellular protonation of histidine residues, with Ogerin binding within transmembrane domains to stabilize active conformations [4] [5]. The receptor features seven extracellular histidines (H17, H20, H84, H86, H169, H245, H269) that serve distinct roles:
Table 2: Functional Impact of GPR68 Histidine Mutations
Mutation | Proton Sensing | Zn²⁺ Modulation | Ogerin Activity |
---|---|---|---|
H20A | Severely impaired | Reduced | Maintained |
H169A | Severely impaired | Abolished | Maintained |
H17A | Mildly reduced | Abolished | Maintained |
H84A | Normal | Reduced | Maintained |
H245A/H269A | Normal | Normal | Maintained |
Ogerin's allosteric binding site is spatially distinct from both proton-sensing histidines and metal-coordination sites, enabling its activity in histidine mutants with impaired proton sensitivity [4]. This independence facilitates target engagement even when pH-sensing is compromised. Functionally, Ogerin potentiates GPR68 signaling through multiple pathways:
In acidic microenvironments (pH 6.8), Ogerin's inhibition of TGF-β1-induced collagen expression is potentiated 2-3 fold, demonstrating pH-dependent therapeutic effects [5].
Proton-sensing GPCRs (GPR68, GPR4, GPR65) evolved a unique triad of buried acidic residues not found in 416 other human GPCRs [2] [8]. This triad consists of:
Phylogenetic analysis reveals this triad emerged first in GPR65 before being inherited by GPR68 and GPR4 [2]. The triad enables coincidence detection of protons and sodium ions:
Table 3: Evolutionary Features of Proton-Sensing GPCRs
Feature | GPR68 | GPR4 | GPR65 |
---|---|---|---|
Triad residues | D6⁵⁰/D7⁴⁹/E3⁵⁰ | D6⁵⁰/D7⁴⁹/E3⁵⁰ | D7⁵⁰/D6⁴⁹/E3⁵⁰ |
Primary G-protein | Gs, Gq, G₁₂/₁₃ | Gs, Gq | Gs |
pH activation range | pH 6.4-6.8 | pH 6.8-7.2 | pH 5.5-6.0 |
Tissue expression | Brain > spleen, lung | Endothelial cells | Immune cells |
The pHinder algorithm computationally identified this triad by triangulating ionizable residues and calculating topological networks beneath the protein surface [2]. Deep variant profiling confirmed that mutations mimicking protonated states (D→N, E→Q) yield pH-insensitive receptors with constitutive activity, confirming mechanistic importance [2].
Ogerin's efficacy across species (human, mouse, zebrafish) highlights functional conservation of its allosteric binding pocket despite sequence divergence [5]. This cross-species activity validates GPR68 as a druggable target with evolutionarily refined pH-sensing machinery exploitable by small-molecule PAMs.
Table 4: Clinically Exploitable Cellular Functions of GPR68 Modulated by Ogerin
Disease Context | Cellular Effect | Signaling Pathway |
---|---|---|
Idiopathic pulmonary fibrosis | Inhibits TGF-β1-induced myofibroblast differentiation | Gs-cAMP-PKA-CREB |
Tumor microenvironment | Reverses CD8⁺ T-cell suppression at pH 6.5 | Type I interferon |
Colitis | Reduces ER stress and autophagic blockade | IRE1α-JNK |
Cognitive disorders | Suppresses fear conditioning recall | Gs-cAMP (hippocampal) |
Ogerin's modulation of these pathways demonstrates how allosteric compounds can exploit evolutionarily conserved GPCR mechanisms to achieve pH-dependent therapeutic effects. Future drug design will benefit from structural insights into how these triad residues coordinate proton sensing and allosteric modulation [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7